molecular formula C21H21BO3 B1580861 Tri-o-tolyl Borate CAS No. 2665-12-5

Tri-o-tolyl Borate

Cat. No.: B1580861
CAS No.: 2665-12-5
M. Wt: 332.2 g/mol
InChI Key: RTMBXAOPKJNOGZ-UHFFFAOYSA-N
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Description

Tri-o-tolyl Borate: is an organoboron compound with the chemical formula C21H21BO3 . It is a borate ester derived from boric acid and o-tolyl groups. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-o-tolyl Borate can be synthesized through the esterification of boric acid with o-tolyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or phosphorus oxychloride to facilitate the removal of water and drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the complete formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include continuous distillation to remove water and other by-products, ensuring high purity and yield of the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tri-o-tolyl Borate can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert this compound to borohydrides or other reduced boron species.

    Substitution: The o-tolyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Boronic acids, borate esters.

    Reduction: Borohydrides, reduced boron species.

    Substitution: Substituted borate esters with various functional groups.

Scientific Research Applications

Chemistry: Tri-o-tolyl Borate is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a precursor for the synthesis of boronic acids, which are valuable intermediates in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine: In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in living organisms. Its ability to form stable complexes with biomolecules makes it useful in medicinal chemistry.

Industry: In the industrial sector, this compound is used as a flame retardant and as an additive in lubricants to enhance their performance. Its unique chemical properties make it suitable for various applications in materials science and engineering.

Comparison with Similar Compounds

    Tri-m-tolyl Borate: Similar structure but with m-tolyl groups instead of o-tolyl groups.

    Tri-p-tolyl Borate: Contains p-tolyl groups, differing in the position of the methyl group on the aromatic ring.

    Tri-phenyl Borate: Contains phenyl groups instead of tolyl groups.

Uniqueness: Tri-o-tolyl Borate is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its reactivity and stability. The o-tolyl groups provide steric hindrance, affecting the compound’s behavior in various chemical reactions compared to its m-tolyl and p-tolyl counterparts.

Properties

IUPAC Name

tris(2-methylphenyl) borate
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InChI

InChI=1S/C21H21BO3/c1-16-10-4-7-13-19(16)23-22(24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMBXAOPKJNOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

B(OC1=CC=CC=C1C)(OC2=CC=CC=C2C)OC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H21BO3
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DSSTOX Substance ID

DTXSID10949113
Record name Tris(2-methylphenyl) borate
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Molecular Weight

332.2 g/mol
Source PubChem
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CAS No.

2665-12-5, 26248-41-9
Record name Tris(2-methylphenyl) borate
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Record name Tri-o-tolyl borate
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Record name Boric acid (H3BO3), tris(methylphenyl) ester
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Record name Tri-o-cresyl borate
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Record name Tris(2-methylphenyl) borate
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Record name Tritolyl orthoborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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